molecular formula C18H32N6O B5592823 3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide

3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide

Cat. No. B5592823
M. Wt: 348.5 g/mol
InChI Key: DCRCLLBYZWBOEW-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that often exhibit significant biological activity, including potential as therapeutic agents due to their intricate molecular structures and the presence of multiple functional groups such as piperidine, triazole, and carboxamide.

Synthesis Analysis

Synthesis of related compounds often involves multi-step chemical reactions, starting with the formation of core structures followed by functionalization through various chemical reactions. For instance, compounds with piperidine and triazole functionalities have been synthesized through high-throughput screening using encoded library technology, highlighting the importance of these functional groups in medicinal chemistry (Thalji et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is crucial for their biological activity. Studies involving crystallography and NMR spectroscopy are common for determining the precise molecular geometry, which is essential for understanding the compound's interaction with biological targets (Anuradha et al., 2014).

Chemical Reactions and Properties

Compounds with the mentioned functional groups participate in various chemical reactions, including Mannich reactions, which are pivotal for creating new chemical entities with potential pharmacological activities. Their chemical properties, such as reactivity and stability, are influenced by the nature and position of substituents on the core structure (Dotsenko et al., 2012).

Scientific Research Applications

CGRP Receptor Inhibitor Synthesis

A study developed a stereoselective and economical synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The research emphasizes the development of chiral synthesis routes for drug substances, demonstrating the importance of chemical synthesis in developing receptor-specific medications (Cann et al., 2012).

Aminocarbonylation Reactions

Research on the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation indicates the significance of these reactions in synthesizing carboxamide derivatives from iodoalkenes and iodoarenes (Takács et al., 2014).

Soluble Epoxide Hydrolase Inhibitors

A study discovered 1-(1,3,5-triazinyl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. This highlights the role of chemical compounds in modulating enzymes for therapeutic purposes (Thalji et al., 2013).

Mannich Reaction in Heterocycle Synthesis

The Mannich reaction's application in synthesizing N,S-containing heterocycles showcases the utility of chemical reactions in creating complex molecules for potential pharmacological uses (Dotsenko et al., 2012).

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, with potential for the discovery and development of new drugs . Future research may focus on synthesizing new piperidine derivatives and studying their properties and biological activities.

properties

IUPAC Name

3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N6O/c1-3-9-19-18(25)24-12-7-8-15(13-24)17-21-20-16(22(17)2)14-23-10-5-4-6-11-23/h15H,3-14H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRCLLBYZWBOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCCC(C1)C2=NN=C(N2C)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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